Silver hexafluoroantimonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Silver hexafluoroantimonate is used as a catalyst for the preparation of a number of compounds. It acts as an acidic catalyst in epoxide opening reactions and sulfenylation reactions, controlled initiator in polymerization reactions, and as an activator of catalyst in certain organic reactions .

Synthesis Analysis

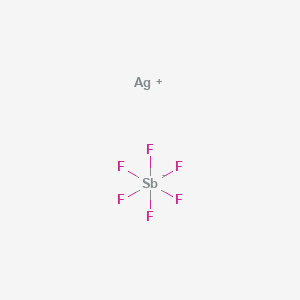

The synthesis of silver hexafluoroantimonate involves the use of hexafluoroantimonic anion, which has a rock steady structure of regular octahedron. Its coordination ability is very weak, making it a non-coordinating anion. This weak attraction to silver ions makes them very active, easily forming radical cations .Molecular Structure Analysis

The molecular formula of silver hexafluoroantimonate is AgF6Sb. It has an average mass of 343.619 Da and a monoisotopic mass of 341.799347 Da .Chemical Reactions Analysis

Silver hexafluoroantimonate is commonly used as an additive in various reactions. It has found widespread application in alkenylation, alkylation, alkynylation, allylation, arylation, amidation, and annulation reactions .Physical And Chemical Properties Analysis

Silver hexafluoroantimonate is a white to pale yellow crystalline powder. It has a molecular weight of 343.62 and its molecular formula is AgSbF6 .Wissenschaftliche Forschungsanwendungen

Generation of Stable Cation Radical Salts

Silver hexafluoroantimonate is known to generate stable cation radical salts . This property is particularly useful in various fields of chemistry, including organic synthesis and materials science.

Acidic Catalyst in Epoxide Opening Reactions

Silver hexafluoroantimonate acts as an acidic catalyst in epoxide opening reactions . This is a crucial process in the synthesis of many organic compounds, including pharmaceuticals and polymers.

Acidic Catalyst in Sulfenylation Reactions

In addition to epoxide opening reactions, Silver hexafluoroantimonate is also used as an acidic catalyst in sulfenylation reactions . Sulfenylation is a key step in the synthesis of various sulfur-containing organic compounds.

Controlled Initiator in Polymerization Reactions

Silver hexafluoroantimonate can act as a controlled initiator in polymerization reactions . This allows for the precise control over the molecular weight and structure of the resulting polymers, which is crucial in the development of advanced materials.

Activator of Catalyst in Organic Reactions

Silver hexafluoroantimonate can also be used as an activator of catalyst in certain organic reactions . This can enhance the efficiency and selectivity of these reactions, leading to improved yields and purities.

Preparation of Coordination Networks

Silver hexafluoroantimonate is used to prepare silver 3,3′-dicyanodiphenylacetylene coordination networks . These networks are studied for the effect of ligands on network structure toward the goal of engineering novel materials.

Wirkmechanismus

Target of Action

Silver hexafluoroantimonate is a chemical compound of antimony and silver . It is used as a catalyst in various chemical reactions . The primary targets of this compound are the reactants in these reactions, where it facilitates the breaking and forming of bonds to yield the desired products.

Mode of Action

The compound acts as an acidic catalyst in epoxide opening reactions and sulfenylation reactions . It generates stable cation radical salts , which can initiate or accelerate these reactions by providing an alternative reaction pathway with a lower activation energy.

Biochemical Pathways

It is known to protect cells and enzymes from oxidative damage by catalyzing the reduction of hydrogen peroxide, lipid peroxides, and organic hydroperoxide, by glutathione . This suggests that it may play a role in the glutathione antioxidant system, a crucial biochemical pathway that protects cells from oxidative stress.

Result of Action

The primary result of silver hexafluoroantimonate’s action is the facilitation of chemical reactions. By acting as a catalyst, it enables these reactions to proceed more efficiently and at a lower energy cost . In a biological context, its antioxidative action can protect cells and enzymes from oxidative damage .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

silver;hexafluoroantimony(1-) |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ag.6FH.Sb/h;6*1H;/q+1;;;;;;;+5/p-6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSXFODUDOAXUBF-UHFFFAOYSA-H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

F[Sb-](F)(F)(F)(F)F.[Ag+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AgF6Sb |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.619 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Silver hexafluoroantimonate | |

CAS RN |

26042-64-8 |

Source

|

| Record name | Silver hexafluoroantimonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26042-64-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Amino-2-[2-[4-octyl-2-[2-(4-octylphenyl)ethyl]phenyl]ethyl]propane-1,3-diol](/img/structure/B107940.png)